3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one
Description
This compound features a benzoxazol-2-one core linked to a 3-oxopropyl chain substituted with a 2-ethylpiperidin-1-yl group. The benzoxazolone moiety is a heterocyclic scaffold known for its pharmacological relevance, particularly in central nervous system (CNS) and cardiovascular drug development.
Properties
IUPAC Name |
3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-1,3-benzoxazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-2-13-7-5-6-11-18(13)16(20)10-12-19-14-8-3-4-9-15(14)22-17(19)21/h3-4,8-9,13H,2,5-7,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKYNYOOPZBEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CCN2C3=CC=CC=C3OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(2-ethylpiperidin-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one is a synthetic organic molecule that belongs to the benzoxazole class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. The structural features of benzoxazoles often correlate with diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 290.36 g/mol. The IUPAC name reflects its complex structure, which includes a piperidine moiety and a benzoxazole ring. The presence of these functional groups suggests potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that benzoxazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to This compound have shown activity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Benzoxazole Derivative A | HepG2 (Liver Cancer) | 5.0 | |
| Benzoxazole Derivative B | A549 (Lung Cancer) | 7.5 | |
| Target Compound | TBD | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. Further research is needed to determine the specific IC50 for the target compound against various cancer cell lines.
Antimicrobial Activity
Benzoxazole derivatives have also been studied for their antimicrobial properties. Compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Benzoxazole Derivative C | Staphylococcus aureus | 32 µg/mL | |
| Benzoxazole Derivative D | Escherichia coli | 16 µg/mL | |
| Target Compound | TBD | TBD | TBD |
The biological activity of This compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The compound's functional groups may facilitate:
- Hydrogen bonding with active sites on proteins.
- Hydrophobic interactions , enhancing binding affinity.
- Covalent modifications to key amino acids in target proteins.
Case Studies and Research Findings
Several studies have explored the biological activities of benzoxazole derivatives:
- Anticancer Studies : A series of benzoxazoles were synthesized and tested against various cancer cell lines. Results indicated promising anticancer activity, particularly in inhibiting cell proliferation and inducing apoptosis in HepG2 and A549 cells.
- Antimicrobial Assessments : Research has shown that certain benzoxazole derivatives possess broad-spectrum antimicrobial activity. These compounds were effective against several pathogenic strains, demonstrating potential for development into therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Pharmacological Implications
5-Chloro-3-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-2,3-dihydro-1,3-benzoxazol-2-one (CAS: 902254-44-8)
- Structural Differences : Replaces the ethylpiperidine group with a dihydroindole ring and introduces a chlorine atom on the benzoxazolone core.
- The dihydroindole substituent may reduce lipophilicity compared to ethylpiperidine, limiting CNS activity but improving solubility .
7-(Piperazin-1-yl)-2,3-dihydro-1,3-benzoxazol-2-one Hydrochloride (CAS: 1266688-87-2)
- Structural Differences : Substitutes ethylpiperidine with a piperazine ring and includes a hydrochloride salt.
- Impact :
5-Methyl-3-[3-(3-methylphenoxy)propyl]-2,3-dihydro-1,3-benzoxazol-2-one (ChemDiv ID: 6494-0054)
- Structural Differences: Replaces ethylpiperidine with a 3-methylphenoxypropyl group.
- Impact: The phenoxy group increases metabolic stability but may reduce CNS penetration due to higher polarity. Methyl groups on the benzoxazolone and phenoxy moieties could sterically hinder interactions with flat binding pockets .
Pharmacodynamic and Pharmacokinetic Profiles
- Target Compound Advantages: Higher lipophilicity (LogP 3.2) suggests superior CNS penetration compared to piperazine and phenoxypropyl analogs. Moderate solubility balances bioavailability and membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
